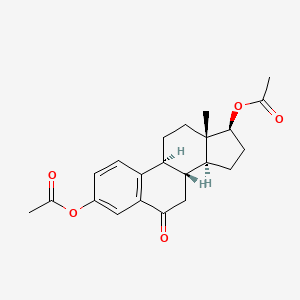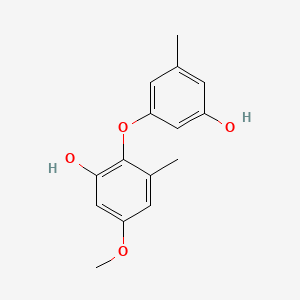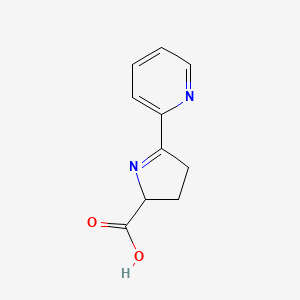
5-(Pyridin-2-yl)-3,4-dihydro-2h-pyrrole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Pyridin-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid, also known as 2-Pyridyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid (PDPC), is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. PDPC is a pyrrole derivative that contains a pyridine ring and a carboxylic acid group. It has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Wirkmechanismus
The mechanism of action of PDPC is not fully understood. However, it has been proposed that PDPC may exert its biological effects by inhibiting various signaling pathways, including the NF-κB and MAPK pathways. PDPC has also been reported to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
PDPC has been shown to modulate various biochemical and physiological processes. It has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of inflammatory enzymes, such as COX-2 and iNOS. PDPC has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, PDPC has been reported to inhibit bacterial growth by disrupting the bacterial cell membrane.
Vorteile Und Einschränkungen Für Laborexperimente
PDPC has several advantages for laboratory experiments. It is readily synthesized, and its biological activities have been extensively studied. PDPC has also been reported to exhibit low toxicity in vitro and in vivo. However, PDPC has some limitations, including its poor solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on PDPC. One area of interest is the development of PDPC derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the molecular mechanisms underlying the anti-inflammatory, anti-cancer, and antibacterial activities of PDPC. Additionally, further studies are needed to determine the potential therapeutic applications of PDPC in vivo, including its efficacy and safety in animal models of disease.
Synthesemethoden
PDPC can be synthesized using different methods, including the reaction of pyridine-2-carboxylic acid with ethyl acetoacetate in the presence of ammonium acetate, or the reaction of 2-pyridylhydrazine with ethyl acetoacetate. The latter method has been reported to provide higher yields of PDPC.
Wissenschaftliche Forschungsanwendungen
PDPC has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and bacterial infections. It has been found to exhibit anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. PDPC has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, PDPC has been reported to exhibit antibacterial activity against Gram-positive bacteria.
Eigenschaften
IUPAC Name |
5-pyridin-2-yl-3,4-dihydro-2H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-10(14)9-5-4-8(12-9)7-3-1-2-6-11-7/h1-3,6,9H,4-5H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVJGYQUOOQTAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1C(=O)O)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60949709 |
Source


|
| Record name | 5-(Pyridin-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60949709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26927-08-2 |
Source


|
| Record name | Proferrorosamine A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026927082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Pyridin-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60949709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
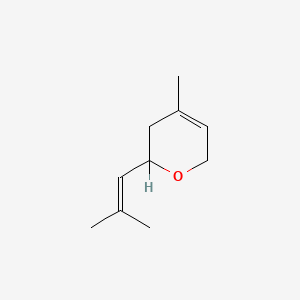
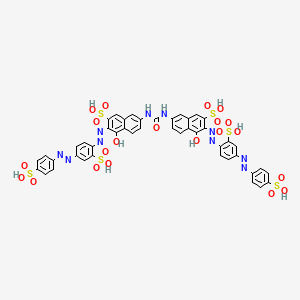
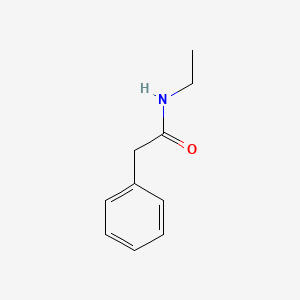

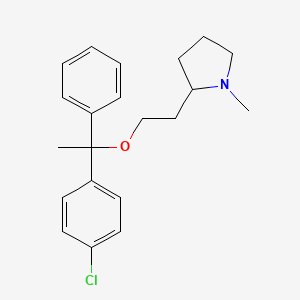
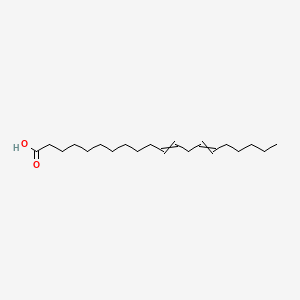
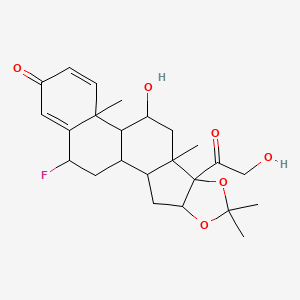
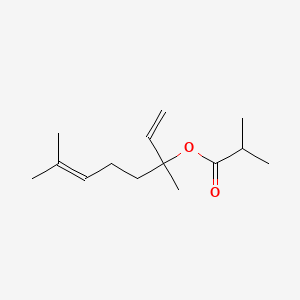
![8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one](/img/structure/B1199183.png)
![(1S,16R,18S)-6-hydroxy-16,18-dimethyl-2,9-dioxo-17-oxapentacyclo[11.4.1.01,10.03,8.012,16]octadeca-3(8),4,6,10-tetraene-18-carbaldehyde](/img/structure/B1199184.png)
